[1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone
Overview
Description
- THJ2201 N-(5-hydroxypentyl) metabolite is an analytical reference standard categorized as a synthetic cannabinoid metabolite .
- It is a metabolite of THJ2201, which is a synthetic cannabinoid.
- The chemical name for THJ2201 N-(5-hydroxypentyl) metabolite is [1-(5-hydroxypentyl)-1H-indazol-3-yl]-1-naphthalenyl-methanone.
- Its molecular formula is C23H22N2O2, and its molecular weight is 358.4 g/mol.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for THJ2201 N-(5-hydroxypentyl) metabolite are not widely documented in the available literature.
- it is typically obtained as an analytical reference standard for research and forensic applications.
Chemical Reactions Analysis
- THJ2201 N-(5-hydroxypentyl) metabolite may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly reported.
- Major products formed from these reactions are also not well-documented.
Scientific Research Applications
- Research involving THJ2201 N-(5-hydroxypentyl) metabolite is limited, but it has potential applications in various fields:
Forensic Chemistry & Toxicology: Used as a reference standard for identifying synthetic cannabinoids in biological samples.
Medicine: Its pharmacological effects and potential therapeutic applications remain an area of study.
Biology: Investigating its interactions with cannabinoid receptors and other biological targets.
Mechanism of Action
- The exact mechanism by which THJ2201 N-(5-hydroxypentyl) metabolite exerts its effects is not fully understood.
- It likely interacts with cannabinoid receptors (such as CB1 and CB2) in the endocannabinoid system.
- Further research is needed to elucidate its specific molecular targets and pathways.
Comparison with Similar Compounds
- THJ2201 N-(5-hydroxypentyl) metabolite is closely related to other synthetic cannabinoids, including THJ2201 and THJ 018.
- Its uniqueness lies in its specific metabolite structure, resulting from the hydroxylation of the pentyl side chain.
Properties
IUPAC Name |
[1-(5-hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-16-7-1-6-15-25-21-14-5-4-12-20(21)22(24-25)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14,26H,1,6-7,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDCPWAZXZXQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342685 | |
Record name | [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1850409-16-3 | |
Record name | [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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